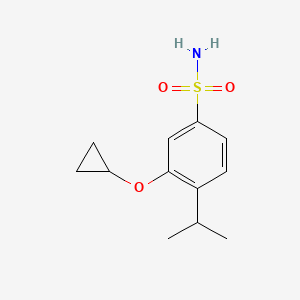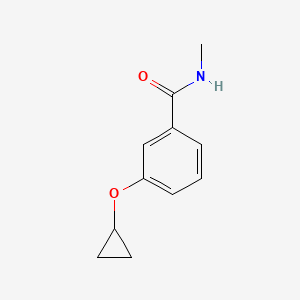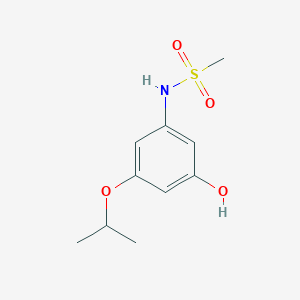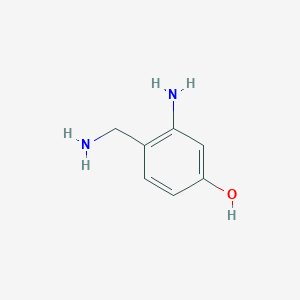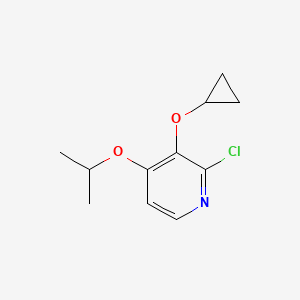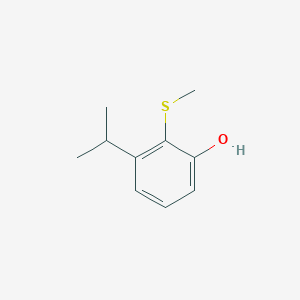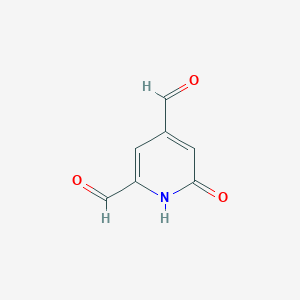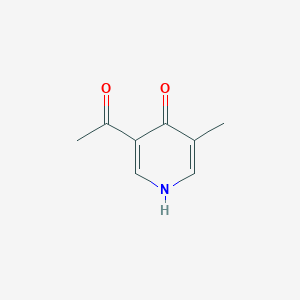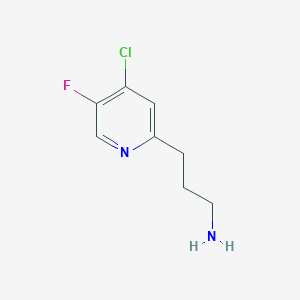
3-(Aminomethyl)-5-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C8H11NOS It features a phenolic group, an aminomethyl group, and a methylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-(methylsulfanyl)phenol typically involves multi-step organic reactions One common method starts with the nitration of 3-methylphenol to form 3-nitro-5-methylphenol This intermediate is then subjected to reduction to yield 3-amino-5-methylphenol
Industrial Production Methods
Industrial production of 3-(aminomethyl)-5-(methylsulfanyl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Methylsulfanyl donors like methylthiolate (CH3S-) under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-5-(methylsulfanyl)phenol involves its interaction with molecular targets such as growth factor receptor kinase (GRK) and protein kinase C. By binding to the ATP-binding site of these enzymes, it prevents ATP from binding and phosphorylating the target proteins, thereby inhibiting their activity . This inhibition can lead to reduced cellular proliferation and potential therapeutic effects in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
3-Methylphenol (meta-cresol): Similar structure but lacks the aminomethyl and methylsulfanyl groups.
4-(Aminomethyl)phenol: Similar structure but with the aminomethyl group in a different position.
Uniqueness
3-(Aminomethyl)-5-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical properties and biological activities. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,5,9H2,1H3 |
Clé InChI |
QJJOVBAFJVMNBT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



